molecular formula C14H19N3O2 B4424214 4-(carbamoylamino)-N-cyclohexylbenzamide

4-(carbamoylamino)-N-cyclohexylbenzamide

Cat. No.: B4424214
M. Wt: 261.32 g/mol
InChI Key: FXZXLCMELFIXPZ-UHFFFAOYSA-N
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Description

4-(Carbamoylamino)-N-cyclohexylbenzamide is a benzamide derivative characterized by a carbamoylamino (-NHCONH₂) group at the para position of the benzene ring and an N-cyclohexyl substituent. This compound’s structural uniqueness lies in the synergy between the electron-withdrawing carbamoylamino group and the bulky cyclohexyl moiety, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-(carbamoylamino)-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c15-14(19)17-12-8-6-10(7-9-12)13(18)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H3,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZXLCMELFIXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(carbamoylamino)-N-cyclohexylbenzamide typically involves the reaction of 4-aminobenzamide with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-aminobenzamide+cyclohexyl isocyanate4-(carbamoylamino)-N-cyclohexylbenzamide\text{4-aminobenzamide} + \text{cyclohexyl isocyanate} \rightarrow \text{4-(carbamoylamino)-N-cyclohexylbenzamide} 4-aminobenzamide+cyclohexyl isocyanate→4-(carbamoylamino)-N-cyclohexylbenzamide

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(carbamoylamino)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

4-(carbamoylamino)-N-cyclohexylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(carbamoylamino)-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of 4-(Carbamoylamino)-N-Cyclohexylbenzamide and Analogues
Compound Name Substituents Molecular Weight (g/mol) Notable Features Reference
4-(Carbamoylamino)-N-cyclohexylbenzamide Carbamoylamino (para), N-Cyclohexyl ~263.3* High hydrogen-bonding capacity; enhanced steric bulk N/A
N-Cyclohexyl 4-chlorobenzamide Chloro (para), N-Cyclohexyl 253.78 Increased lipophilicity; improved membrane permeability
4-[Cyclohexyl(methyl)sulfamoyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide Sulfamoyl, Thiazole, N-Cyclohexylmethyl 473.61 Antimicrobial/anticancer activity; sulfamoyl enhances target binding
3-Amino-N-cyclohexyl-N-methylbenzamide Amino (meta), N-Cyclohexyl, N-Methyl 218.30 PDE10A inhibition; methyl group modulates metabolic stability
N-(2-Cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide Sulfamoyl, Cyano, N-Cyclohexylmethyl 397.49 Dual functionality (cyano for reactivity, sulfamoyl for bioactivity)

*Estimated based on molecular formula C₁₄H₁₉N₃O₂.

Key Observations :

  • Carbamoylamino vs.
  • Cyclohexyl vs. Smaller Alkyl Groups : The cyclohexyl substituent provides greater steric hindrance than methyl or isopropyl groups, which may reduce off-target interactions but also limit solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles
Property 4-(Carbamoylamino)-N-Cyclohexylbenzamide N-Cyclohexyl 4-Chlorobenzamide 3-Amino-N-Cyclohexyl-N-methylbenzamide
LogP (Predicted) ~2.8 3.1 2.2
Water Solubility Low (carbamoylamino mitigates lipophilicity) Very low (chloro enhances LogP) Moderate (amino group improves solubility)
Hydrogen Bond Donors 2 (carbamoylamino) 1 (amide) 1 (amide)

Analysis :

  • The carbamoylamino group balances lipophilicity and solubility by introducing polar NH groups without excessively increasing LogP. This contrasts with chloro-substituted analogues, which prioritize membrane permeability over solubility .

Pharmacokinetic Considerations

  • Absorption : Moderate bioavailability predicted due to balanced LogP (~2.8) and hydrogen-bonding capacity.
  • Metabolism : Likely hepatic, with cyclohexyl slowing CYP450-mediated degradation compared to N-methyl or N-ethyl analogues .
  • Excretion: Renal excretion favored due to polar carbamoylamino metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(carbamoylamino)-N-cyclohexylbenzamide
Reactant of Route 2
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4-(carbamoylamino)-N-cyclohexylbenzamide

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